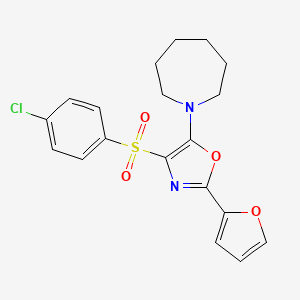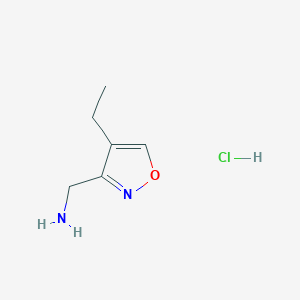![molecular formula C19H19NO7S B2934744 Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate CAS No. 326907-52-2](/img/structure/B2934744.png)
Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of action
Compounds with similar structures have shown antitumor activities against hela, a549 and mcf-7 cell lines .
Biochemical pathways
Similar compounds have been found to affect cell cycle progression and induce apoptosis .
Result of action
As mentioned earlier, similar compounds have been found to induce apoptosis and cause cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This is often achieved through a cyclization reaction of appropriate precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl 4-(tert-butyl)thiazol-2-amines: These compounds are structurally similar and have been evaluated for their antitumor activities.
Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone:
Uniqueness: Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c21-19(25-12-14-1-6-17-18(11-14)27-13-26-17)15-2-4-16(5-3-15)28(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQVWBZMEPJGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
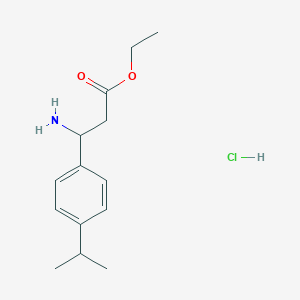
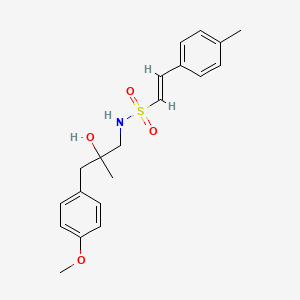
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)


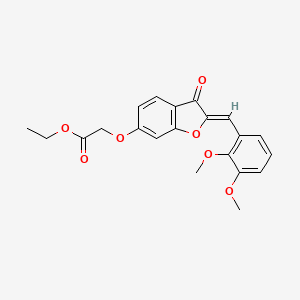


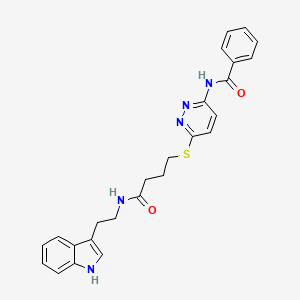
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide](/img/structure/B2934679.png)
![3-[((E)-2-CYANO-3-{3-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2934680.png)
